Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyrazine ring structure. This compound is notable for its diverse biological activities and applications in medicinal chemistry. It is classified under the broader category of pyrrolopyrazine derivatives, which are recognized for their potential therapeutic effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.
The synthesis of lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate can be achieved through several methodologies. A common approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. This reaction typically utilizes lithium carbonate as a base to facilitate the formation of the desired pyrrolopyrazine scaffold .
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate features a unique molecular structure that includes:
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The specific conditions (temperature, solvent) significantly influence the outcome and yield of these reactions.
The mechanism of action for lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with various biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to diverse biological effects.
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine have shown significant antibacterial, antifungal, and antiviral activities. The exact molecular pathways affected may vary based on the target organism or biological system being studied .
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Relevant data on melting point and boiling point may vary based on purity and specific synthesis methods employed .
Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate has several scientific uses:
The pyrrolo[1,2-a]pyrazine core embodies a planar, electron-rich bicyclic system that confers exceptional versatility in molecular recognition phenomena. This scaffold's "privileged" status arises from:
Table 1: Key Structural Parameters of the Pyrrolo[1,2-a]pyrazine Core
Parameter | Value/Range | Significance |
---|---|---|
Bond Length (C1-C2) | 1.37-1.39 Å | Consistent with aromatic character; slightly shorter than typical C-C single bonds |
Bond Angle (N4-C3-C2) | 118.5° ± 0.5° | Planarity maintenance across bicyclic system |
Torsion Angle (C8a-N7-C1) | 179.5° | Near-perfect planarity facilitating protein stacking interactions |
Dipole Moment (Gas Phase) | 3.4-3.6 D | Enhanced solubility and polar interactions |
pKa (C-1 Carboxylate) | ~3.2 (acidic) | Ensures ionization at physiological pH; lithium salt improves bioavailability |
The core's structural mimicry of purine bases enables its incorporation into nucleotide-binding domains, explaining its prominence in kinase inhibitors targeting ATP pockets. Computational studies reveal that planarity deviations >5° significantly reduce binding affinity to kinases like PIM1, underscoring the geometric precision required for optimal activity [2]. Lithium carboxylate formation at C-1 enhances aqueous solubility (>50 mg/mL vs. <1 mg/mL for free acid) while maintaining the planarity essential for intermolecular interactions [10].
Pyrrolo[1,2-a]pyrazine carboxylates exhibit broad and potent bioactivities, validated through extensive structure-activity relationship (SAR) studies:
Kinase Inhibition
Table 2: Kinase Inhibitory Profiles of Pyrrolo[1,2-a]pyrazine Derivatives
Compound Class | Representative Structure | Target (IC₅₀) | Cellular Activity | Selectivity Index |
---|---|---|---|---|
Pyrrolo[1,2-a]pyrazinones | 15a | PIM1 (9 nM) | K562 GI₅₀ = 0.12 μM | >1000 vs. 98% kinome |
Tetrahydropyrido derivatives | Example 1 (US9771366B2) | RSK1 (4 nM), RSK2 (7 nM) | MDA-MB-231 growth inhibition 92% | >500 vs. 220 kinases |
Pyrrolo[1,2-a]pyrazine-1,4-diones | Compound 256 | Factor Xa (0.8 nM), Thrombin (3.2 nM) | Anticoagulant (aPTT 2x @ 0.1 μM) | >100 vs. trypsin |
Antimicrobial Applications
Table 3: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine Derivatives
Organism | Compound Class | MIC Range (μg/mL) | Mechanistic Insight | Reference |
---|---|---|---|---|
Candida albicans (resistant) | Enaminone-derived pyrrolo[1,2-a]pyrazines | 2.0-8.0 | HMGR inhibition (docking score -10.2 kcal/mol) | [3] |
Staphylococcus aureus | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | 16.0 | Membrane depolarization (33% @ 1x MIC) | [7] |
Mycobacterium tuberculosis | Indolizine analogs | 0.5-2.0 | InhA binding (predicted) | [3] |
Neurological and Cardiovascular Targets
The lithium carboxylate modification specifically addresses pharmacokinetic challenges: Lithium ions improve blood-brain barrier penetration for CNS targets (e.g., ion channels, mGluR5) and enhance oral bioavailability (>60% in rodent models) compared to potassium or sodium salts [9] [10]. Molecular modeling confirms that the lithium ion forms a coordination complex with carboxylate oxygens without disrupting key protein interactions, maintaining target engagement while optimizing drug-like properties.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1